molecular formula C12H12Si B093197 Diphenyl(silane-d2) CAS No. 17950-94-6

Diphenyl(silane-d2)

Cat. No.: B093197
CAS No.: 17950-94-6
M. Wt: 186.32 g/mol
InChI Key: VDCSGNNYCFPWFK-KLTYLHELSA-N
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Description

Diphenyl(silane-d2) is a versatile organic compound that has a wide range of uses in the laboratory and in scientific research. It is a colorless, odorless liquid that is composed of two phenyl groups connected to a central silicon atom. The compound has several unique properties that make it an attractive choice for a variety of applications.

Scientific Research Applications

  • Rubber Compounds : Diphenyl guanidine, a related compound to Diphenyl(silane-d2), is used in silica-reinforced rubber compounds for tires, acting as both a secondary accelerator and a catalyst for the silanization reaction. This is crucial for low rolling resistance tires (Hayichelaeh et al., 2018).

  • Silicon(IV) Derivatives : Research on Diphenyl- and diethyl-silane reacting with octacarbonyldicobalt has led to compounds with potential applications in material science, as indicated by their specific molecular structure (Fieldhouse et al., 1971).

  • Photopolymerizable Mixtures : Diphenylsilane has been combined with multifunctional acrylates to create photopolymerizable mixtures with low oxygen sensitivity, leading to novel polymer development (El-Roz et al., 2008).

  • Cure Kinetics of Monomers : Diphenyl(diphenylethynyl)silane has been studied for its cure kinetics, indicating its potential in creating advanced polymers and composites (Tan et al., 2013).

  • Electron Transporting Materials : Certain silane derivatives, including diphenylsilane derivatives, are used in electrophosphorescent devices, showing promise in the development of more efficient electronic displays (Chung et al., 2015).

  • Nanolithography : Diphenylsilane derivatives have been employed in dip-pen nanolithography for creating reactive alkoxysilanes on glass, which is a significant contribution to the field of nanofabrication (Jung et al., 2003).

  • Epoxy/Graphene Oxide Composites : Research has shown that diphenylsilane derivatives can improve the flame retardancy and thermal stability of epoxy composites, which is valuable in materials engineering (Li et al., 2014).

  • Polymer Synthesis : Diphenylsilane derivatives have been used in the synthesis of various polymers, indicating their versatility in polymer chemistry (Tagle et al., 2003).

Mechanism of Action

Mode of Action

Diphenyl(silane-d2) is used as an amide bond coupling reagent and alkene hydrosilylation precursor . This suggests that it can facilitate the formation of amide bonds and participate in the addition of silicon-hydrogen bonds across carbon-carbon double bonds.

Result of Action

The molecular and cellular effects of Diphenyl(silane-d2) would depend on the specific reactions it’s involved in. As a reagent, it could facilitate the formation of new compounds or the modification of existing ones .

Action Environment

The action, efficacy, and stability of Diphenyl(silane-d2) are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants .

Safety and Hazards

Diphenyl(silane-d2) is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

dideuterio(diphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Si/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2/i13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCSGNNYCFPWFK-KLTYLHELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301316502
Record name Diphenylsilane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17950-94-6
Record name Diphenylsilane-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17950-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylsilane-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301316502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17950-94-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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